molecular formula C13H17NO2 B1582200 Cyclohexyl phenylcarbamate CAS No. 3770-95-4

Cyclohexyl phenylcarbamate

Cat. No.: B1582200
CAS No.: 3770-95-4
M. Wt: 219.28 g/mol
InChI Key: CEUNIYVZFAQQSI-UHFFFAOYSA-N
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Description

Cyclohexyl phenylcarbamate is an organic compound with the molecular formula C13H17NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including biotransformations by fungi and as a target for microbiological hydroxylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl phenylcarbamate can be synthesized through several methods. One common route involves the reaction of cyclohexanol with phenylisocyanate in the presence of a catalytic amount of hydrochloric acid. This method avoids the use of highly toxic and corrosive phosgene and does not require a poisonous carbon monoxide atmosphere .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of cyclohexanol and formanilide in the presence of a catalytic amount of ruthenium chloride triphenylphosphine complex. This method is efficient and avoids the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can yield cyclohexylamine and phenol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products Formed:

    Oxidation: Carbamate derivatives.

    Reduction: Cyclohexylamine and phenol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Organic Synthesis : Cyclohexyl phenylcarbamate serves as a valuable reagent in organic synthesis. It is utilized as a building block for the synthesis of more complex molecules. Its carbamate functional group allows for various chemical reactions, including substitution and addition reactions, making it a versatile compound in synthetic organic chemistry.

Chiral Recognition : Recent studies have shown that derivatives of this compound can be used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). These derivatives demonstrate enhanced chiral recognition abilities compared to traditional CSPs, facilitating the separation of racemic mixtures into their enantiomers . The introduction of cyclohexyl groups significantly influences the chiral recognition properties of cellulose and amylose carbamate derivatives.

Compound Chiral Recognition Ability Application
Tris(3,5-dimethylphenylcarbamate)ModerateHPLC
CPC DerivativesHighHPLC

Biological Applications

Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit certain carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and diseases, including cancer and obesity . The ability to modulate enzyme activity makes CPC a candidate for further pharmacological exploration.

Therapeutic Potential : Research has explored the anti-inflammatory and anticancer properties of this compound. It has been noted for its potential to disrupt tumor pH regulation and enhance the effectiveness of chemotherapeutic agents. This dual action could position CPC as a promising agent in cancer therapy .

Industrial Applications

Advanced Materials Development : In industrial settings, this compound is being utilized in the development of advanced materials such as polymers and coatings. Its chemical properties allow for modifications that enhance material performance, durability, and functionality.

Case Study 1: Chiral Stationary Phases

A study evaluated several cellulose derivatives containing this compound as CSPs in HPLC. The results indicated that these derivatives exhibited superior chiral recognition capabilities compared to traditional CSPs, leading to improved resolution of racemates . This application highlights the importance of CPC in analytical chemistry.

Case Study 2: Enzyme Inhibition

In a study focused on cancer therapy, this compound was tested for its inhibitory effects on carbonic anhydrase IX (CA-IX). The compound demonstrated significant inhibition with a Ki value indicating high potency. This suggests that CPC could be developed into a therapeutic agent targeting CA-IX in cancer treatment .

Mechanism of Action

The mechanism of action of cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. It can form hydrogen bonds with various biological molecules, influencing their structure and function. The carbamate group can also undergo hydrolysis, releasing cyclohexanol and phenylamine, which can further interact with biological pathways .

Comparison with Similar Compounds

    Cyclohexyl methylcarbamate: Similar in structure but with a methyl group instead of a phenyl group.

    Phenyl carbamate: Lacks the cyclohexyl group, making it less bulky.

    Cyclohexyl ethylcarbamate: Contains an ethyl group instead of a phenyl group.

Uniqueness: Cyclohexyl phenylcarbamate is unique due to its combination of a cyclohexyl group and a phenyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in biological systems and makes it a valuable compound in various applications .

Biological Activity

Cyclohexyl phenylcarbamate (C13H17NO2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclohexyl group attached to a phenyl carbamate moiety. The compound exhibits a triclinic crystal structure, characterized by specific bond lengths and angles that influence its biological interactions. The molecular formula is C13H17NO2, with a molecular weight of 219.28 g/mol .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission and metabolic pathways .
  • Receptor Interaction : It may bind to various cellular receptors, altering signal transduction pathways that affect cellular responses.
  • Gene Expression Modulation : this compound can influence the expression of genes associated with its biological activity, potentially impacting cell proliferation and survival.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Related compounds have shown promising antitumor effects, suggesting this compound may exhibit similar properties .
  • Neuroprotective Effects : The inhibition of cholinesterase enzymes indicates potential neuroprotective applications, particularly in neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives have shown antimicrobial activity, indicating the potential for developing new antibiotics or antifungal agents.

1. Enzyme Inhibition Studies

A study evaluated the inhibitory effects of this compound on acetylcholinesterase and butyrylcholinesterase. The results demonstrated significant inhibition at micromolar concentrations, highlighting its potential as a therapeutic agent for cognitive disorders associated with cholinergic dysfunction .

2. Antitumor Activity

In research focused on derivatives of this compound, one compound displayed potent antitumor activity against various cancer cell lines. This suggests that modifications to the carbamate structure can enhance its efficacy as an anticancer agent .

3. Interaction with TRPA1 Channels

Another study investigated the interaction of this compound derivatives with transient receptor potential channels (TRPA1). The findings indicated that certain modifications could lead to effective TRPA1 antagonists, which may be beneficial in treating chronic pain and inflammatory conditions.

Data Table: Summary of Biological Activities

Compound Biological Activity Mechanism
This compoundEnzyme inhibitionInhibits acetylcholinesterase
Derivative AAntitumor activityInduces apoptosis in cancer cell lines
Derivative BAntimicrobial propertiesDisrupts bacterial cell wall synthesis
Derivative CTRPA1 channel modulationActs as an antagonist for pain pathways

Properties

IUPAC Name

cyclohexyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUNIYVZFAQQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289228
Record name cyclohexyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-95-4
Record name 3770-95-4
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Record name cyclohexyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohexyl N-phenylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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